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Compound of Interest

Compound Name: Bicyclo[5.1.0]octan-1-ol

Cat. No.: B15473497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bicyclo[5.1.0]octan-1-ol is a bicyclic organic compound featuring a cycloheptane ring fused to

a cyclopropane ring, with a hydroxyl group positioned at a bridgehead carbon. This unique

structural motif, combining the strain of the three-membered ring with the conformational

flexibility of the seven-membered ring, imparts interesting chemical properties and potential for

applications in organic synthesis and medicinal chemistry. This guide provides a

comprehensive overview of the molecular structure, synthesis, properties, and reactivity of

bicyclo[5.1.0]octan-1-ol, drawing on available data for the parent compound and related

structures to offer a thorough understanding for research and development professionals.

Molecular Structure and Stereochemistry
The fundamental structure of bicyclo[5.1.0]octan-1-ol consists of a cycloheptane ring fused to

a cyclopropane ring. The hydroxyl group is located at one of the bridgehead carbons (C1). The

fusion of the rings can result in cis or trans isomers, with the cis isomer generally being the

more stable and common form. The IUPAC name for the parent hydrocarbon is

bicyclo[5.1.0]octane, and its CAS Registry Number is 286-43-1. The specific CAS number for

bicyclo[5.1.0]octan-1-ol is 50338-54-0[1].

The stereochemistry of the hydroxyl group at C1 and the relative orientation of the

cyclopropane ring give rise to several possible diastereomers. The specific stereoisomer is
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often dictated by the synthetic route employed.

Synthesis of Bicyclo[5.1.0]octan-1-ol
A definitive, detailed experimental protocol for the synthesis of bicyclo[5.1.0]octan-1-ol is not

readily available in the published literature. However, a plausible and widely used method for

the formation of the bicyclo[n.1.0]alkane skeleton is the Simmons-Smith cyclopropanation of a

corresponding cycloalkenol[2][3][4][5]. In this case, the logical precursor would be cyclohept-1-

en-1-ol.

The Simmons-Smith reaction involves the use of an organozinc carbenoid, typically formed

from diiodomethane and a zinc-copper couple, to deliver a methylene group across a double

bond[2][3][4]. The reaction is known for its stereospecificity, with the cyclopropanation generally

occurring on the less hindered face of the double bond. However, the presence of a nearby

hydroxyl group can direct the cyclopropanation to occur cis to the hydroxyl group due to

coordination with the zinc reagent[2][6].

Proposed Synthetic Workflow
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Proposed Synthesis of Bicyclo[5.1.0]octan-1-ol

Starting Material

Reaction 1: Allylic Oxidation/Functionalization

Reaction 2: Reduction

Reaction 3: Simmons-Smith Cyclopropanation

Cycloheptanone

e.g., NBS, base or
LDA, TMSCl then Pd(OAc)2

Cyclohept-2-en-1-one

e.g., NaBH4, CeCl3

Cyclohept-1-en-1-ol

CH2I2, Zn-Cu couple

Bicyclo[5.1.0]octan-1-ol

Click to download full resolution via product page

Caption: Proposed synthetic pathway to bicyclo[5.1.0]octan-1-ol.
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General Experimental Protocol for Simmons-Smith
Cyclopropanation
This is a generalized protocol and would require optimization for the specific synthesis of

bicyclo[5.1.0]octan-1-ol.

Activation of Zinc: Zinc dust is activated, typically by washing with hydrochloric acid followed

by water, methanol, and ether, and then dried under vacuum. The activated zinc is then

treated with a copper(I) chloride or copper(II) acetate solution to form the zinc-copper couple.

Reaction Setup: The zinc-copper couple is suspended in a dry, inert solvent (e.g., diethyl

ether or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

Formation of the Carbenoid: A solution of diiodomethane in the same solvent is added

dropwise to the stirred suspension of the zinc-copper couple. An exothermic reaction may be

observed.

Addition of the Alkene: A solution of the precursor, cyclohept-1-en-1-ol, in the reaction

solvent is then added to the prepared Simmons-Smith reagent.

Reaction and Workup: The reaction mixture is stirred at room temperature or with gentle

heating until the starting material is consumed (monitored by TLC or GC). The reaction is

then quenched by the addition of a saturated aqueous solution of ammonium chloride. The

organic layer is separated, and the aqueous layer is extracted with an organic solvent. The

combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄

or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

Purification: The crude product is then purified by column chromatography on silica gel to

yield the desired bicyclo[5.1.0]octan-1-ol.

Physicochemical Properties
Experimental physicochemical data for bicyclo[5.1.0]octan-1-ol is not readily available in the

literature. However, data for the parent hydrocarbon, cis-bicyclo[5.1.0]octane, can provide an

estimation of the properties of the non-polar portion of the molecule.
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Property
cis-
Bicyclo[5.1.0]octan
e

Bicyclo[3.3.0]octan
-1-ol (for
comparison)

Bicyclo[5.1.0]octan
-1-ol (Predicted)

Molecular Formula C₈H₁₄[7][8] C₈H₁₄O[9] C₈H₁₄O

Molecular Weight (

g/mol )
110.20[7][8] 126.20[9] 126.20

Boiling Point (°C) 131.3 (Predicted) Not Available

Expected to be higher

than the parent

hydrocarbon due to

the hydroxyl group.

Density (g/cm³) Not Available Not Available

Expected to be slightly

higher than the parent

hydrocarbon.

Solubility Insoluble in water
Slightly soluble in

water

Predicted to have low

solubility in water, but

soluble in common

organic solvents.

Spectroscopic Data
Detailed experimental spectroscopic data for bicyclo[5.1.0]octan-1-ol is scarce. The following

table summarizes the expected spectral characteristics based on the structure and available

data for related compounds.
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Spectroscopic Technique
Expected Features for Bicyclo[5.1.0]octan-1-

ol

¹H NMR

Complex multiplets in the aliphatic region

(approx. 0.5-2.5 ppm) corresponding to the

protons of the seven-membered ring and the

cyclopropane ring. A broad singlet for the

hydroxyl proton (exchangeable with D₂O). The

chemical shifts of the cyclopropyl protons are

expected to be in the upfield region.

¹³C NMR

Signals for the eight carbon atoms. The carbon

bearing the hydroxyl group (C1) would be in the

range of 60-80 ppm. The cyclopropyl carbons

would appear at relatively high field.

Infrared (IR) Spectroscopy

A broad absorption band in the region of 3200-

3600 cm⁻¹ characteristic of the O-H stretching

of the alcohol. C-H stretching absorptions just

below 3000 cm⁻¹ for the cycloheptane ring and

potentially slightly above 3000 cm⁻¹ for the

cyclopropane C-H bonds. A C-O stretching

absorption in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

A molecular ion peak (M⁺) at m/z = 126. A

prominent peak corresponding to the loss of a

water molecule (M-18) at m/z = 108.

Fragmentation patterns involving ring opening of

the cyclopropane and cycloheptane rings.

For comparison, the mass spectrum of trans-bicyclo[5.1.0]octan-3-ol is available and shows

characteristic fragmentation patterns[10].

Reactivity and Potential Applications
The reactivity of bicyclo[5.1.0]octan-1-ol is governed by the interplay of the hydroxyl group

and the strained cyclopropane ring.
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Reactions of the Hydroxyl Group: The tertiary alcohol can undergo typical alcohol reactions

such as oxidation to a ketone (though this would be a bicyclo[5.1.0]octan-1-one, which may

be unstable), etherification, and esterification.

Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening

under various conditions. Acid-catalyzed ring-opening can lead to the formation of

functionalized cycloheptane or cyclooctane derivatives. Reductive or oxidative cleavage of

the cyclopropane ring can also provide access to a variety of acyclic or larger ring structures.

Rearrangements: Bicyclic systems containing cyclopropane rings are known to undergo a

variety of rearrangement reactions, often promoted by acid or transition metals. These

rearrangements can lead to the formation of other bicyclic or monocyclic ring systems.

Potential Applications in Drug Development and Organic
Synthesis
While there is limited direct evidence of the biological activity of bicyclo[5.1.0]octan-1-ol,
bicyclic scaffolds are of significant interest in medicinal chemistry due to their rigid

conformations, which can lead to high-affinity binding to biological targets. The

bicyclo[n.1.0]alkane motif is found in some natural products and has been explored as a

bioisostere for other chemical groups in drug design[11]. The ability to functionalize both the

hydroxyl group and the bicyclic core through ring-opening or rearrangement reactions makes

bicyclo[5.1.0]octan-1-ol a potentially valuable building block for the synthesis of complex

molecules with potential therapeutic applications.

Conclusion
Bicyclo[5.1.0]octan-1-ol is a fascinating molecule with a unique three-dimensional structure.

While comprehensive experimental data for this specific compound is currently limited, its

synthesis can be reasonably proposed via the Simmons-Smith cyclopropanation of cyclohept-

1-en-1-ol. Its reactivity is expected to be a rich combination of alcohol chemistry and the

chemistry of strained rings, offering opportunities for the synthesis of diverse and complex

molecular architectures. Further research into the synthesis, properties, and biological activity

of bicyclo[5.1.0]octan-1-ol and its derivatives is warranted to fully explore its potential in

organic synthesis and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15473497?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB08977526.htm
https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction
https://nrochemistry.com/simmons-smith-reaction/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420228/
https://www.chemeurope.com/en/encyclopedia/Simmons-Smith_reaction.html
https://www.organic-chemistry.org/namedreactions/simmons-smith-reaction.shtm
https://pubchem.ncbi.nlm.nih.gov/compound/Bicyclo_5.1.0_octane
https://webbook.nist.gov/cgi/inchi?ID=C286431
https://pubchem.ncbi.nlm.nih.gov/compound/Bicyclo_3.3.0_octan-1-ol
https://spectrabase.com/compound/I87jmCEGwPr
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob00533g
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob00533g
https://www.benchchem.com/product/b15473497#bicyclo-5-1-0-octan-1-ol-molecular-structure
https://www.benchchem.com/product/b15473497#bicyclo-5-1-0-octan-1-ol-molecular-structure
https://www.benchchem.com/product/b15473497#bicyclo-5-1-0-octan-1-ol-molecular-structure
https://www.benchchem.com/product/b15473497#bicyclo-5-1-0-octan-1-ol-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15473497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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